

Technical Guide: Melting and Boiling Point Characteristics of 4-Substituted PEG Benzaldehydes

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Compound of Interest

Compound Name:	<i>Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)-</i>
CAS No.:	197513-69-2
Cat. No.:	B3049196

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Executive Summary

4-substituted PEG benzaldehydes (e.g., 4-(polyethoxy)benzaldehydes or 4-formylbenzoate PEG esters) exhibit a non-linear structure-property relationship. Unlike simple organic molecules with sharp melting/boiling points, these derivatives transition from viscous liquids to waxy solids as the polyethylene glycol (PEG) chain length increases.

For researchers, the critical operational insight is that boiling point is a theoretical parameter for most of these compounds due to thermal decomposition. Characterization and handling must rely on Melting Point (MP) for solids and Decomposition Temperature (

) rather than Boiling Point (BP).

Part 1: Molecular Architecture & Phase Behavior

The physical state of these linkers is governed by a "tug-of-war" between the rigid, crystalline benzaldehyde headgroup and the flexible, amphiphilic PEG tail.

The Three Classes of Physical State

Class	PEG Unit Count ()	Molecular Weight (Da)	Physical State (RT)	Dominant Thermal Property
Small Molecule	(Precursor)	~120 - 150	Crystalline Solid	High MP (~247°C for 4-formylbenzoic acid)
Oligomer		~250 - 800	Viscous Liquid	Low MP (<0°C), High BP (often decomposes)
Polymer		> 1,000	Waxy/Powder Solid	MP dominated by PEG (~55-66°C)

Melting Point Trends

- The "Eutectic" Dip: Pure 4-hydroxybenzaldehyde melts at ~115°C. Attaching a short PEG chain (e.g., PEG-3 or PEG-4) disrupts the crystal lattice, dropping the melting point below room temperature, resulting in a liquid.
- The Polymer Rise: As the PEG chain extends beyond 1,000 Da, the polymer chains begin to crystallize independently of the benzaldehyde headgroup. The melting point converges toward the MP of pure PEG (approx. 60-65°C).

Part 2: Thermodynamic Properties Data

Melting Point (MP) Profile

For high-molecular-weight derivatives (mPEG-Benzaldehyde), the melting point is consistent regardless of the specific 4-substitution (ether vs. ester), as the bulk polymer dictates the phase transition.

Compound Description	Molecular Weight	Melting Point Range (°C)	Boiling Point (Atm)
4-Methoxybenzaldehyde (Anisaldehyde)	136.15	-1°C	248°C
m-PEG3-Benzaldehyde	~268	< 20°C (Liquid)	> 280°C (Theoretical)*
m-PEG4-Benzaldehyde	~312	< 20°C (Liquid)	Decomposes
PEG-1000 Benzaldehyde	~1,150	35°C - 40°C (Waxy)	Decomposes
PEG-2000 Benzaldehyde	~2,150	50°C - 54°C	Decomposes
PEG-5000 Benzaldehyde	~5,150	58°C - 62°C	Decomposes
PEG-20k Benzaldehyde	~20,150	63°C - 66°C	Decomposes

*Note: Boiling points for PEG derivatives >400 Da are rarely observable at atmospheric pressure because oxidative and thermal degradation (

) occurs before the liquid-vapor transition.

Boiling Point & Decomposition[2]

- Vacuum Distillation: Only applicable for very short oligomers (). For example, PEG-3 derivatives may be distilled under high vacuum (<0.1 mmHg) at >150°C, but this risks polymerization or ether cleavage.
- Decomposition: PEG backbones are susceptible to oxidative degradation above 150°C-200°C. The benzaldehyde moiety is also prone to oxidation (to benzoic acid) at elevated temperatures in air.

Part 3: Experimental Determination Protocols

Since standard capillary melting point methods are difficult for waxy solids, and distillation is impossible for polymers, the following protocols are the industry standard for characterization.

Protocol A: Differential Scanning Calorimetry (DSC)

Use for precise MP determination of PEG-1k to PEG-40k derivatives.

- Sample Prep: Weigh 2–5 mg of 4-substituted PEG benzaldehyde into an aluminum pan. Seal with a pinhole lid (to allow outgassing).
- Cycle:
 - Cool to -40°C (to freeze amorphous regions).
 - Heat at $10^{\circ}\text{C}/\text{min}$ to 100°C .
- Analysis: Identify the endothermic peak.
 - Sharp Peak ($55\text{--}65^{\circ}\text{C}$): Indicates high crystallinity (high purity PEG).
 - Broad/Double Peak: Indicates polydispersity or impurities (e.g., unreacted PEG-OH).

Protocol B: Thermogravimetric Analysis (TGA)

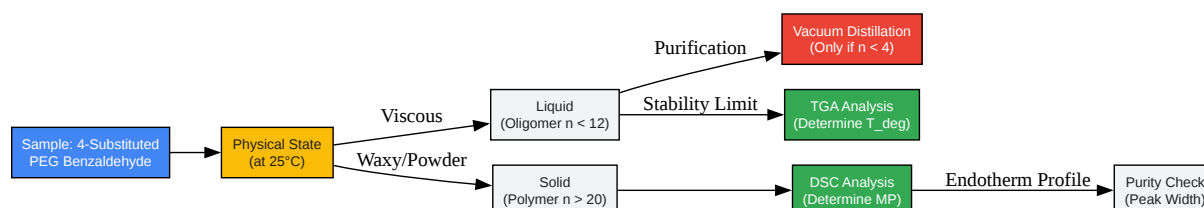
Use to determine thermal stability limit (

) instead of Boiling Point.

- Sample Prep: Place 10 mg of sample in a platinum or ceramic crucible.
- Atmosphere: Nitrogen () flow (inert) to prevent early oxidative degradation.
- Ramp: Heat from 25°C to 600°C at $10^{\circ}\text{C}/\text{min}$.
- Result: Record the temperature at 5% weight loss (

). This is the functional "thermal ceiling" for the material.

Visualization: Thermal Characterization Logic



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Caption: Decision tree for selecting the correct thermal analysis method based on PEG chain length.

Part 4: Synthesis & Purification Context

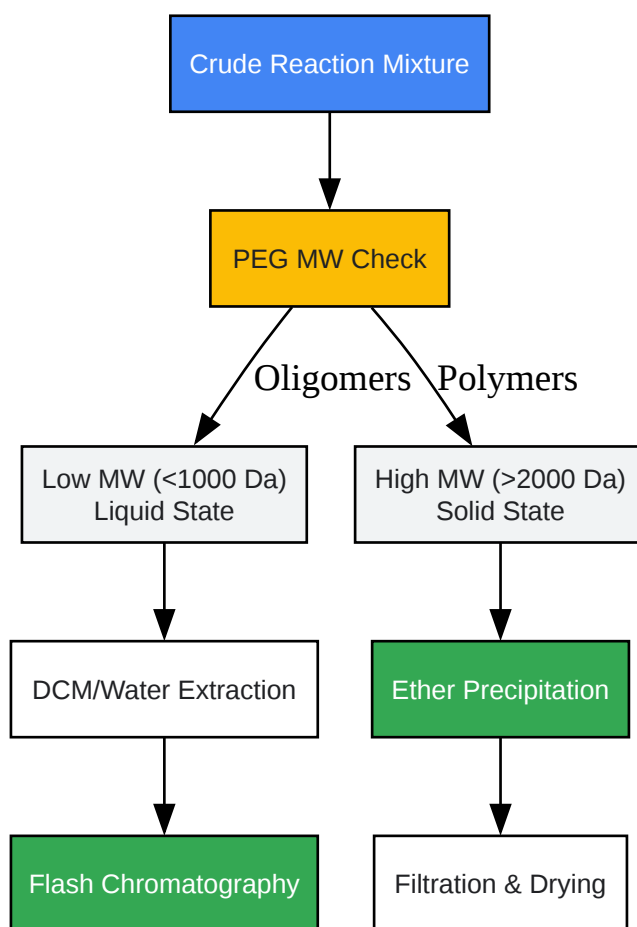
The melting and boiling point data dictate the purification strategy. Because you cannot distill high-MW PEG benzaldehydes, purification relies on solubility differences (recrystallization/precipitation).

Purification Workflow

- Synthesis: Reaction of 4-hydroxybenzaldehyde with Ts-PEG-Ts or Ms-PEG-Ms (nucleophilic substitution).
- Work-up (Liquid Oligomers):
 - Cannot precipitate easily.
 - Use Liquid-Liquid Extraction (DCM/Water) followed by Silica Gel Chromatography.
- Work-up (Solid Polymers):
 - Exploit the MP/Solubility.

- Dissolve in hot solvent (Ethanol or DCM).
- Precipitate into cold Diethyl Ether or MTBE.
- Result: The PEG-benzaldehyde solidifies (MP > RT), while small molecule impurities remain in solution.

Visualization: Purification Logic



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Caption: Purification strategy diverges based on the physical state (Liquid vs Solid) of the PEG linker.

References

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